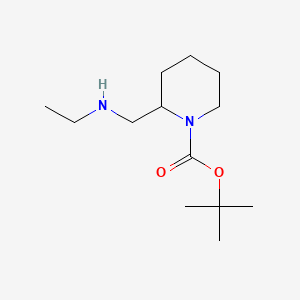

tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2-(ethylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-14-10-11-8-6-7-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPZZKUZHMYHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693568 | |

| Record name | tert-Butyl 2-[(ethylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-04-4 | |

| Record name | tert-Butyl 2-[(ethylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate (CAS 1289386-04-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate, with the CAS number 1289386-04-4, is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs due to its favorable pharmacokinetic and pharmacodynamic properties. The presence of a Boc-protected nitrogen at the 1-position and a versatile ethylaminomethyl side chain at the 2-position makes this compound a key intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications.

The tert-butyloxycarbonyl (Boc) protecting group provides stability under various reaction conditions, while allowing for facile deprotection under acidic conditions. This enables selective modification at the secondary amine of the ethylamino group, making it a crucial component in the construction of diverse chemical libraries for hit-to-lead optimization in drug development programs. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important synthetic intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 1289386-04-4 | [1] |

| Molecular Formula | C₁₃H₂₆N₂O₂ | [1] |

| Molecular Weight | 242.36 g/mol | [1] |

| Appearance | Not specified (typically a colorless to pale yellow oil or solid) | |

| Storage | Sealed in dry, 2-8°C | [1] |

| SMILES | O=C(N1C(CNCC)CCCC1)OC(C)(C)C | [1] |

Synthesis

The most direct and efficient synthetic route to this compound is through the reductive amination of tert-butyl 2-formylpiperidine-1-carboxylate with ethylamine. This two-step sequence, starting from the commercially available N-Boc-2-piperidinemethanol, is a reliable method for obtaining the target compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step 1: Oxidation of N-Boc-2-piperidinemethanol

The first step involves the oxidation of the primary alcohol of N-Boc-2-piperidinemethanol to the corresponding aldehyde, tert-butyl 2-formylpiperidine-1-carboxylate. Several mild oxidation reagents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.

Experimental Protocol:

-

To a stirred solution of N-Boc-2-piperidinemethanol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously for 15-20 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl 2-formylpiperidine-1-carboxylate. This intermediate is often used in the next step without further purification.

Step 2: Reductive Amination

The crude aldehyde from the previous step is then subjected to reductive amination with ethylamine to furnish the target compound. Sodium triacetoxyborohydride is a preferred reducing agent for this reaction as it is mild and selective for the iminium intermediate.

Experimental Protocol:

-

Dissolve the crude tert-butyl 2-formylpiperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add ethylamine (1.2 equivalents, typically as a solution in THF or as a gas) to the solution.

-

Stir the mixture for 20-30 minutes at room temperature to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Characterization Workflow

Caption: Workflow for the analytical characterization of the target compound.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (δ) in ppm are:

-

~2.6-2.8 ppm (quartet): Methylene protons of the ethyl group adjacent to the nitrogen (-N-CH₂ -CH₃).

-

~1.0-1.2 ppm (triplet): Methyl protons of the ethyl group (-N-CH₂-CH₃ ).

-

~2.5-4.5 ppm (multiplets): Protons of the piperidine ring and the methylene group attached to the ring (-CH -CH₂ -NH-).

-

~1.4 ppm (singlet): Protons of the tert-butyl group (-C(CH₃ )₃).

-

~1.2-1.8 ppm (multiplets): Remaining protons of the piperidine ring.

-

A broad singlet corresponding to the N-H proton of the secondary amine, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum is used to determine the number and types of carbon atoms in the molecule. Expected chemical shifts (δ) in ppm include:

-

~155 ppm: Carbonyl carbon of the Boc group (C =O).

-

~79 ppm: Quaternary carbon of the Boc group (-C (CH₃)₃).

-

~28 ppm: Methyl carbons of the Boc group (-C(CH₃ )₃).

-

~40-60 ppm: Carbons of the piperidine ring and the methylene groups of the side chain.

-

~15 ppm: Methyl carbon of the ethyl group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z = 243.21.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands (cm⁻¹) are:

-

~3300-3400 cm⁻¹ (broad): N-H stretching of the secondary amine.

-

~2970-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1680-1700 cm⁻¹: C=O stretching of the carbamate (Boc group).

Applications in Research and Drug Development

This compound serves as a versatile building block for the synthesis of a variety of biologically active molecules. The presence of a reactive secondary amine allows for further functionalization, leading to the creation of libraries of compounds for screening against various therapeutic targets.

Potential applications include the synthesis of:

-

Enzyme Inhibitors: The piperidine scaffold can be elaborated to target the active sites of enzymes implicated in various diseases.

-

G-Protein Coupled Receptor (GPCR) Ligands: Many GPCR ligands incorporate a piperidine moiety for optimal interaction with the receptor.

-

Ion Channel Modulators: The structural features of this compound can be modified to develop modulators of various ion channels.

The chirality at the 2-position of the piperidine ring also allows for the synthesis of enantiomerically pure compounds, which is often crucial for achieving desired therapeutic effects and minimizing off-target activities.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via reductive amination and the presence of orthogonal protecting groups make it an attractive starting material for the development of novel therapeutic agents. The detailed analytical characterization ensures its identity and purity, which is paramount for its use in multi-step syntheses. As research in drug discovery continues to evolve, the demand for such well-defined and functionalized building blocks will undoubtedly increase.

References

-

[1]

Sources

Spectroscopic Characterization of tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic signature of tert-butyl 2-((ethylamino)methyl)piperidine-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, this guide offers a robust predictive analysis based on fundamental principles of organic spectroscopy, serving as a valuable resource for its synthesis and characterization.

Molecular Structure and Its Spectroscopic Implications

This compound (CAS: 1289386-04-4) is a disubstituted piperidine derivative featuring a bulky tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and an ethylaminomethyl substituent at the 2-position. The presence of various functional groups, including a carbamate, a secondary amine, and multiple aliphatic protons in distinct chemical environments, gives rise to a rich and informative spectroscopic profile. Understanding this profile is crucial for confirming the identity, purity, and structure of the molecule during and after its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and integrations of ¹H and ¹³C spectra, a detailed map of the molecule's carbon-hydrogen framework can be constructed.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the different proton environments. The predicted chemical shifts (in ppm, relative to a standard solvent signal) are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Integration |

| tert-Butyl (Boc) | ~1.45 | Singlet (s) | 9H |

| Piperidine Ring CH₂ | 1.20 - 1.80 | Multiplets (m) | 6H |

| Piperidine Ring CH (position 2) | 2.60 - 2.80 | Multiplet (m) | 1H |

| Piperidine Ring CH₂ (adjacent to N-Boc) | 2.80 - 3.00 & 4.00 - 4.20 | Multiplets (m) | 2H |

| Ethyl CH₃ | ~1.10 | Triplet (t) | 3H |

| Ethyl CH₂ | ~2.60 | Quartet (q) | 2H |

| Methylene Bridge (CH₂) | 2.40 - 2.60 | Multiplets (m) | 2H |

| Amine NH | Broad, variable | Singlet (br s) | 1H |

Expert Insights: The diastereotopic nature of the protons on the piperidine ring and the methylene bridge, arising from the chiral center at position 2, is expected to lead to complex splitting patterns (multiplets). The broadness of the NH signal is due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| tert-Butyl (Boc) - C (CH₃)₃ | ~80 |

| tert-Butyl (Boc) - C(C H₃)₃ | ~28 |

| Carbamate Carbonyl (C=O) | ~155 |

| Piperidine Ring Carbons | 25 - 60 |

| Ethyl -C H₃ | ~15 |

| Ethyl -C H₂- | ~45 |

| Methylene Bridge -C H₂- | ~50 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural interpretation.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also reveal structural information through the analysis of fragmentation patterns.

Predicted Mass Spectral Data

The expected exact mass of the protonated molecule [M+H]⁺ can be calculated from its molecular formula, C₁₃H₂₆N₂O₂.

-

Molecular Formula: C₁₃H₂₆N₂O₂

-

Molecular Weight: 242.36 g/mol

-

Expected [M+H]⁺: 243.2067

Common Fragmentation Pathways:

-

Loss of the tert-butyl group: [M - 56]⁺

-

Loss of the Boc group: [M - 100]⁺

-

Cleavage of the ethylamino side chain

Expert Insights: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the parent ion, providing a high degree of confidence in the compound's identity.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound.

Workflow for ESI-MS Analysis

Caption: Standard workflow for ESI-MS analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and employing the standardized experimental protocols outlined herein, researchers can confidently characterize this molecule, ensuring its identity and purity for downstream applications in drug discovery and development. The principles and workflows described are grounded in established spectroscopic theory and best practices, offering a solid foundation for the analysis of this and related compounds.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

An In-depth Technical Guide to tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate as a Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-((ethylamino)methyl)piperidine-1-carboxylate, a key bifunctional building block in modern pharmaceutical research and development. The document delves into the strategic importance of this intermediate, detailing its synthesis, mechanistic underpinnings, and practical applications in the construction of complex, biologically active molecules. With a focus on scientific integrity and field-proven insights, this guide offers detailed experimental protocols, characterization data, and safety considerations to support researchers and drug development professionals in leveraging this versatile scaffold.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties, metabolic stability, and ability to orient substituents in three-dimensional space. This compound (Figure 1) is a particularly valuable derivative, incorporating several key features that make it a versatile intermediate in drug discovery.

Figure 1. Chemical Structure of this compound

Caption: Structure of this compound.

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group, rendering the ring nitrogen non-nucleophilic and stable under a variety of reaction conditions, yet readily removable under acidic conditions. This allows for selective functionalization at the exocyclic ethylamino group. The presence of both a secondary amine and a protected primary amine provides two distinct points for chemical modification, enabling the construction of diverse compound libraries for screening and optimization.

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of this compound is through the reductive amination of tert-butyl 2-formylpiperidine-1-carboxylate with ethylamine. This one-pot reaction is typically mediated by a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

Synthesis of the Precursor: tert-Butyl 2-formylpiperidine-1-carboxylate

The aldehyde precursor is a critical starting material and can be synthesized from commercially available N-Boc-2-piperidinemethanol through oxidation.

-

To a solution of N-Boc-2-piperidinemethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant byproducts.

-

Wash the filter cake with additional DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 2-formylpiperidine-1-carboxylate, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Reductive Amination: The Core Transformation

The reductive amination proceeds via the initial formation of an iminium ion intermediate from the reaction of the aldehyde with ethylamine, which is then reduced in situ by the hydride reagent.

-

Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice due to its mildness and selectivity. Unlike stronger reducing agents like sodium borohydride (NaBH₄), it does not readily reduce the starting aldehyde, thus minimizing side reactions. Its tolerance for mildly acidic conditions also facilitates the formation of the iminium ion.

-

Solvent: Aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred as they do not react with the hydride reagent.

-

Stoichiometry: A slight excess of ethylamine and the reducing agent is often used to ensure complete conversion of the limiting aldehyde.

Caption: Reductive Amination Workflow.

-

Dissolve tert-butyl 2-formylpiperidine-1-carboxylate (1 equivalent) in dichloromethane (DCM).

-

Add ethylamine (1.2 equivalents, typically as a solution in a compatible solvent or as a neat liquid).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Quality Control and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate. The following are expected analytical data for this compound.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.2-4.0 ppm), ethyl group protons (quartet and triplet, ~2.6 and ~1.1 ppm, respectively), and the aminomethyl protons (multiplet, ~2.5-2.8 ppm). |

| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm and ~80 ppm), piperidine ring carbons (~20-55 ppm), ethyl group carbons (~15 and ~45 ppm), and the aminomethyl carbon (~50-55 ppm). The carbonyl carbon of the Boc group will appear around 155 ppm. |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |

Applications in Pharmaceutical Synthesis: A Case Study

While this compound is a versatile intermediate for a wide range of potential drug candidates, its structural motifs are found in various biologically active compounds. For instance, piperidine derivatives are key components in the synthesis of certain kinase inhibitors and central nervous system (CNS) active agents.

Although a direct, publicly available synthesis of a marketed drug explicitly detailing the use of this specific intermediate is not readily found, its utility can be illustrated by its potential role as a precursor to more complex piperidine-containing pharmacophores. For example, the ethylamino group can be further elaborated through N-alkylation, N-arylation, or acylation to introduce diverse functionalities.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound and the reagents for its synthesis.

-

Ventilation: Conduct all manipulations in a well-ventilated fume hood.

-

Reagent Handling:

-

Sodium triacetoxyborohydride: This reagent is moisture-sensitive. Handle under an inert atmosphere where possible and store in a desiccator.

-

Ethylamine: This is a volatile and flammable liquid with a strong odor. Handle with care in a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via reductive amination, coupled with the orthogonal reactivity of its functional groups, makes it an attractive building block for the construction of complex and diverse molecular architectures. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important scaffold in their drug discovery and development endeavors.

References

-

Organic Syntheses Procedure. [[1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester]]. Available from: [Link]

-

PubChem. tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Available from: [Link]

-

PubChem. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl 3-(methylamino)piperidine-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. Available from: [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

MDPI. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Available from: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

-

The Royal Society of Chemistry. Syntheses and NMR spectra. Available from: [Link]

-

The Royal Society of Chemistry. A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

J&K Scientific. 2-Formyl-piperidine-1-carboxylic acid tert-butyl ester | 157634-02-1. Available from: [Link]

-

Pharmaffiliates. Cas No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Available from: [Link]

-

Deranged Physiology. Levosimendan. Available from: [Link]

-

LITFL. Levosimendan. Available from: [Link]

-

PubMed. Levosimendan. Available from: [Link]

-

Slideshare. Levosimendan | PPTX. Available from: [Link]

-

NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

Organic Syntheses Procedure. 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Available from: [Link]

-

Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

-

PubChemLite. Tert-butyl 6-methylpiperidine-3-carboxylate (C11H21NO2). Available from: [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]

-

MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available from: [Link]

-

Organic Syntheses Procedure. Available from: [Link]

The Strategic Role of tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate in CNS Drug Discovery: A Technical Guide

Foreword: The Piperidine Scaffold as a Cornerstone of CNS Therapeutics

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a multitude of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5] This guide delves into the specifics of a particularly valuable, yet underexplored derivative: tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate. We will explore its synthesis, inherent chemical attributes, and its strategic application as a versatile building block in the quest for novel CNS therapies.

Physicochemical Characteristics and Molecular Architecture

This compound (CAS Number: 1289386-04-4) is a chiral molecule whose structure is primed for derivatization in CNS drug discovery programs.[6][7][8] Its key features include:

-

A Boc-Protected Piperidine Core: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group. It deactivates the ring nitrogen from participating in unwanted side reactions, thereby directing chemical modifications to the exocyclic ethylamino group.[9] This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, unmasking the secondary amine for further functionalization or to reveal the final active compound.[9]

-

A Reactive Ethylamino Moiety: The secondary amine of the ethylaminomethyl side chain is the primary point for synthetic elaboration. Its nucleophilicity allows for a wide array of chemical transformations, enabling the introduction of diverse pharmacophoric elements.

-

Chirality: The stereocenter at the 2-position of the piperidine ring is a critical feature, as biological targets in the CNS often exhibit stereospecific binding. The use of enantiomerically pure starting materials is paramount for developing selective therapeutics with reduced off-target effects.

| Property | Value | Source |

| CAS Number | 1289386-04-4 | [6][7][8] |

| Molecular Formula | C₁₃H₂₆N₂O₂ | N/A |

| Molecular Weight | 242.36 g/mol | N/A |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is readily achievable from its primary amine precursor, tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate. A common and efficient method is reductive amination.

Diagram of the Synthetic Pathway

Caption: Synthetic route via reductive amination.

Experimental Protocol: Reductive Amination

This protocol outlines the ethylation of tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate using acetaldehyde and sodium triacetoxyborohydride.

-

Dissolution: Dissolve tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Aldehyde Addition: Add acetaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This mild reducing agent is selective for the imine and is compatible with the Boc-protecting group.[10]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired this compound.

The Role in CNS Drug Discovery: A Gateway to Novel Scaffolds

While direct pharmacological data for this compound is not extensively published, its value lies in its potential as a versatile intermediate for the synthesis of more complex CNS drug candidates. The ethylamino group serves as a handle for introducing a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR).[11][12]

Diagram of Derivatization Pathways

Caption: Potential derivatization strategies.

In Silico Prediction of CNS-like Properties

In the absence of empirical data, computational (in silico) methods are invaluable for predicting the drug-like properties of novel compounds.[13][14][15] These predictions can guide the prioritization of synthetic targets and help to identify potential liabilities early in the drug discovery process.

Predicted Physicochemical Properties for CNS Penetration

The ability of a drug to cross the blood-brain barrier (BBB) is paramount for its efficacy in the CNS.[16][17] Several physicochemical parameters are known to influence BBB permeability.

| Parameter | Predicted Value/Range | Implication for CNS Activity |

| Molecular Weight | < 450 g/mol | Favorable for passive diffusion across the BBB. |

| LogP | 1 - 4 | Optimal lipophilicity for BBB penetration. |

| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower TPSA is associated with better BBB permeability. |

| Hydrogen Bond Donors | < 3 | Fewer hydrogen bond donors reduce the likelihood of being a P-glycoprotein substrate. |

| Hydrogen Bond Acceptors | < 7 | Fewer hydrogen bond acceptors are generally preferred for CNS drugs. |

Note: The specific values for this compound would need to be calculated using appropriate software.

In Vitro and In Vivo Evaluation of CNS Drug Candidates

Once a library of derivatives has been synthesized from the core scaffold, a cascade of in vitro and in vivo assays is employed to characterize their pharmacological profile and assess their potential as CNS drug candidates.

In Vitro Assay Cascade

-

Primary Binding Assays: Determine the affinity of the compounds for a panel of CNS targets (e.g., dopamine, serotonin, opioid receptors).

-

Functional Assays: Characterize the functional activity of the compounds at their primary targets (e.g., agonist, antagonist, inverse agonist).

-

Blood-Brain Barrier Permeability Assays:

-

PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput method to assess passive permeability across an artificial membrane.[18]

-

Cell-Based Models: Co-cultures of brain endothelial cells, astrocytes, and pericytes (e.g., in a Transwell system) provide a more physiologically relevant model of the BBB.[19][20] The integrity of the barrier is often assessed by measuring Transendothelial Electrical Resistance (TEER).[21][22]

-

Diagram of an In Vitro BBB Permeability Assay

Sources

- 1. pharmaron.com [pharmaron.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arctomsci.com [arctomsci.com]

- 7. 1289386-04-4|this compound|BLD Pharm [bldpharm.com]

- 8. CAS Number List - 1 - Page 1924 - Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In silico prediction of central nervous system activity of compounds. Identification of potential pharmacophores by the TOPS-MODE approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]

- 21. In Vitro Blood-Brain Barrier Functional Assays in a Human iPSC-Based Model | Springer Nature Experiments [experiments.springernature.com]

- 22. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]

A Practical Guide to the Synthesis of Novel Analogs from tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate: Strategies and Protocols

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while also serving as a versatile framework for introducing three-dimensional diversity.[3][4] This technical guide provides an in-depth exploration of synthetic strategies for generating novel analogs from a key building block: tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate. This starting material offers two distinct points for chemical modification: a readily functionalizable secondary amine and a protected piperidine nitrogen that can be revealed for subsequent reactions. We present detailed, field-tested protocols for N-alkylation and N-acylation of the secondary amine, as well as the deprotection of the piperidine core, enabling a broad scope of chemical diversification. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their chemical libraries with novel piperidine-based compounds.

Introduction: The Strategic Value of the Starting Material

This compound is a strategically designed synthetic intermediate. Its structure contains two key features that allow for selective and sequential modification:

-

A Secondary Ethylamino Group: This nucleophilic secondary amine is the primary reactive site for initial derivatization. Its accessibility allows for a wide range of transformations to be performed with high selectivity.

-

A Boc-Protected Piperidine Nitrogen: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide variety of reaction conditions used to modify the secondary amine.[5] Its facile removal under acidic conditions provides a second, orthogonal handle for further diversification of the core piperidine scaffold.[6][7]

This dual-functionality enables a modular approach to analog synthesis, allowing for the systematic exploration of chemical space around the piperidine core, a crucial activity in modern drug discovery.[8]

Core Synthetic Strategy I: Functionalization of the Secondary Amine

The most direct path to novel analogs from the title compound involves the modification of the external secondary amine. The two most fundamental and reliable transformations are N-alkylation and N-acylation.

N-Alkylation: Introducing Novel Substituents

N-alkylation of the secondary amine yields a tertiary amine, a functional group critical for modulating properties like potency, selectivity, and metabolic stability.[9] Two primary methods are recommended: reductive amination and direct alkylation.

This is one of the most reliable and widely used methods for preparing tertiary amines from secondary amines.[9] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ. A key advantage is the prevention of over-alkylation, which can be a significant side reaction in direct alkylation methods.[9] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are selective for the iminium ion over the carbonyl starting material.[9]

Caption: General workflow for N-alkylation via reductive amination.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Stirring: Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions. The reaction may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine analog.[9]

| Aldehyde/Ketone | Reaction Time (h) | Typical Yield (%) |

| Benzaldehyde | 6 | >90% |

| 4-Methoxybenzaldehyde | 6 | >90% |

| Cyclohexanone | 12 | ~85% |

| Propanal | 4 | ~88% |

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental reaction that forms a stable tertiary amide bond, a key component in a large percentage of pharmaceutical agents.[9] The reaction is typically robust, high-yielding, and can be achieved with a variety of acylating agents.

Caption: Mechanism of N-acylation with an acyl chloride.

Experimental Protocol: N-Acylation with Acyl Chlorides

-

Reaction Setup: Dissolve this compound (1.0 equiv) and a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.2 equiv) in an anhydrous solvent (e.g., DCM, THF) in a flask under a nitrogen atmosphere.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Acyl Chloride: Add the acyl chloride (1.05 equiv), either neat or as a solution in the same solvent, dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.[9]

| Acylating Agent | Base | Typical Yield (%) |

| Acetyl Chloride | Et₃N | >95% |

| Benzoyl Chloride | Pyridine | >95% |

| Methanesulfonyl Chloride | Et₃N | >90% |

Core Synthetic Strategy II: Deprotection and Modification of the Piperidine Core

To access a different vector for diversification, the Boc protecting group on the piperidine nitrogen can be removed. This reveals a secondary amine on the piperidine ring itself, which can then undergo its own set of alkylation or acylation reactions.

N-Boc Deprotection

The Boc group is reliably cleaved under acidic conditions.[6] The most common and effective methods use trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an ethereal solvent like 1,4-dioxane.[6][7] The choice of reagent depends on the stability of other functional groups in the molecule and the desired salt form of the final product.

Caption: Workflow for Boc deprotection and subsequent modification.

Experimental Protocol: N-Boc Deprotection with TFA

-

Reaction Setup: Dissolve the N-Boc protected piperidine derivative (1.0 equiv) in DCM (approx. 0.1-0.2 M) in a round-bottom flask.[6]

-

Cooling: Cool the solution to 0 °C using an ice bath.[6]

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[6]

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Neutralization: Re-dissolve the residue in DCM and slowly add a saturated aqueous solution of NaHCO₃ or 1 M NaOH until the pH is basic.[6]

-

Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[6]

-

Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine derivative.[6]

| Deprotection Method | Solvent | Temp. | Time | Notes |

| 50% TFA / DCM | DCM | 0°C to RT | 1-4 h | Very effective; resulting TFA salt may be difficult to handle.[6] |

| 4M HCl in Dioxane | Dioxane | RT | 1-3 h | Often precipitates the HCl salt, simplifying isolation.[6] |

Purification and Characterization of Analogs

Purification by Flash Column Chromatography

The purification of amine-containing compounds by standard silica gel chromatography can be challenging due to the interaction between the basic amine and the acidic silanol groups on the silica surface.[10][11] This can lead to significant peak tailing and poor separation. To mitigate this, two strategies are commonly employed:

-

Mobile Phase Modification: Add a small amount (0.5-2% v/v) of a volatile base, such as triethylamine or ammonium hydroxide, to the eluent. This base competes with the product for binding to the acidic sites on the silica, resulting in improved peak shape.[12][13]

-

Amine-Functionalized Silica: Use a commercially available stationary phase where the silica is functionalized with amino groups (e.g., aminopropyl-modified silica). This creates a slightly basic surface that repels the basic amine products, leading to excellent separations without the need for mobile phase modifiers.[10]

Structural Characterization

Confirmation of the synthesized analog structure is typically achieved through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structural integrity of the new analog. Key diagnostic signals include the disappearance of the N-H proton signal (typically a broad singlet) upon successful alkylation or acylation, and the appearance of new signals corresponding to the protons and carbons of the newly introduced group.[14][15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product, providing definitive evidence of the successful transformation.

Conclusion

This compound serves as an exceptionally versatile platform for the synthesis of diverse chemical libraries. By leveraging straightforward and high-yielding reactions such as reductive amination and N-acylation, the peripheral secondary amine can be readily elaborated. Furthermore, the orthogonal nature of the Boc protecting group allows for a subsequent stage of diversification at the piperidine core. The protocols and strategies outlined in this guide provide a robust framework for researchers to efficiently generate novel and structurally complex piperidine analogs, facilitating the exploration of structure-activity relationships in drug discovery and chemical biology programs.

References

-

Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

-

D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

O'Donnell, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Herzon, S. B., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central. [Link]

-

Biotage. Is there an easy way to purify organic amines?[Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

El-Gamal, M. I., et al. (2020). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

-

O'Brien, P., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

-

Herzon, S. B., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

-

Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

-

Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

-

Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Dandepally, S. R., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

-

University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

-

Dandepally, S. R., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. PubMed. [Link]

-

Alan, R. K. (1988). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Elsevier. [Link]

-

Cuevas-Hernández, R. I., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

-

Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biotage.com [biotage.com]

- 11. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]

- 12. biotage.com [biotage.com]

- 13. Purification [chem.rochester.edu]

- 14. mdpi.com [mdpi.com]

- 15. derpharmachemica.com [derpharmachemica.com]

The Strategic Application of tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate in Modern Organic Synthesis: A Technical Guide

Introduction: The Privileged Piperidine Scaffold and the Rise of 2-Substituted Building Blocks

The piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the molecular architecture of a vast array of pharmaceuticals.[1][2] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to present substituents in a well-defined three-dimensional orientation, which is critical for precise interactions with biological targets. The introduction of chirality into the piperidine ring further enhances its utility, allowing for the development of enantiomerically pure drugs with improved efficacy and reduced off-target effects.[2][3][4]

Among the diverse range of substituted piperidines, those with functional groups at the 2-position are of particular strategic importance.[3][5][6] This substitution pattern allows for the creation of molecules with unique spatial arrangements that can probe deep into the binding pockets of enzymes and receptors. This technical guide focuses on a key exemplar of this class: tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate . This building block offers a unique combination of features: a chiral center at the 2-position, a readily functionalizable secondary amine, and an orthogonal protecting group strategy, making it a powerful tool for the synthesis of complex, high-value molecules in drug discovery and development.

This guide will provide an in-depth exploration of the synthesis, properties, reactivity, and strategic applications of this versatile building block, aimed at researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The strategic utility of a building block is fundamentally linked to its physical and chemical properties. This compound is a chiral compound, and its properties can be influenced by its stereochemistry. The following table summarizes key properties, with data compiled from commercial suppliers and extrapolated from related structures.

| Property | Value | Source/Comment |

| CAS Number | 1289386-04-4 | Racemic |

| Molecular Formula | C₁₃H₂₆N₂O₂ | |

| Molecular Weight | 242.36 g/mol | |

| Appearance | Colorless to pale yellow oil | Typical for Boc-protected amines |

| Boiling Point | ~330-350 °C (predicted) | |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH) | Insoluble in water |

| Chirality | Exists as (R) and (S) enantiomers | Chirality at the C2 position of the piperidine ring |

The structure of this building block is designed for maximum synthetic flexibility.

Figure 2: Synthetic workflow for the precursor from L-glutamic acid.

Experimental Protocol: Synthesis of (S)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate from L-Glutamic Acid

-

Diesterification: L-glutamic acid is treated with thionyl chloride in methanol to afford the corresponding dimethyl ester.

-

N-Boc Protection: The primary amine of the dimethyl ester is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine to yield the N-Boc protected diester.

-

Reduction: The diester is reduced to the corresponding diol using a mild reducing agent such as sodium borohydride in methanol.

-

Ditosylation: The primary and secondary hydroxyl groups of the diol are converted to their corresponding tosylates by reaction with p-toluenesulfonyl chloride in pyridine.

-

Cyclization: The ditosylate is cyclized by reaction with a primary amine, such as benzylamine, which acts as a nucleophile to displace the tosylates, forming the N-benzyl piperidine ring.

-

Debenzylation: The N-benzyl group is removed by catalytic hydrogenation (H₂ over Pd/C) to yield the desired precursor, (S)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate.

Part 2: Selective N-Ethylation

With the precursor in hand, the final step is the selective ethylation of the primary amine. Care must be taken to avoid reaction at the Boc-protected piperidine nitrogen. A reductive amination approach is highly effective for this transformation.

Figure 3: Final N-ethylation step via reductive amination.

Experimental Protocol: N-Ethylation via Reductive Amination

-

To a solution of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetaldehyde (1.1 - 1.5 eq.).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq.), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired this compound. [7]

Reactivity and Synthetic Applications

The synthetic utility of this building block lies in the orthogonal reactivity of its two nitrogen atoms.

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive. It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. This deprotection unmasks the piperidine nitrogen, allowing it to participate in subsequent reactions such as N-alkylation, N-arylation, or amide bond formation.

-

The Secondary Ethylamino Group: The ethylamino moiety is a versatile functional handle. As a secondary amine, it is a good nucleophile and can undergo a variety of transformations:

-

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using standard coupling reagents like HATU or EDC) provides amides and sulfonamides, respectively. This is a common strategy for introducing diversity and modulating the properties of a lead compound.

-

Further Alkylation/Arylation: The secondary amine can be further alkylated or arylated under appropriate conditions, such as Buchwald-Hartwig amination, to generate tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions can be used to introduce more complex substituents.

-

Figure 4: Reaction pathways available for this compound.

Case Study: Application in the Synthesis of a Potent Antiviral Agent

To illustrate the strategic value of this building block, we will consider its application in a hypothetical, yet plausible, synthesis of a complex antiviral agent. Many antiviral drugs, such as certain protease inhibitors, contain chiral piperidine moieties. The introduction of a 2-substituted piperidine can significantly enhance aqueous solubility and provide a vector for interacting with specific residues in the enzyme's active site. [4] Let's consider a target molecule with a core structure that is a potent inhibitor of a viral protease.

Retrosynthetic Analysis:

A retrosynthetic analysis of our hypothetical target molecule reveals that the complex 2-((N-ethyl-N-acyl)methyl)piperidine moiety can be disconnected at the amide bond, leading back to our building block.

Figure 5: Retrosynthetic approach to a hypothetical antiviral drug.

Forward Synthesis:

The forward synthesis would involve the coupling of our building block with a complex carboxylic acid fragment, followed by deprotection of the piperidine nitrogen and subsequent functionalization.

Experimental Protocol: Synthesis of the Target Antiviral Agent

-

Amide Coupling: To a solution of this compound (1.0 eq.) and the complex carboxylic acid fragment (1.05 eq.) in DMF, add a coupling agent such as HATU (1.2 eq.) and a base like diisopropylethylamine (DIPEA) (3.0 eq.). Stir the reaction at room temperature until completion.

-

Boc Deprotection: The resulting amide is dissolved in a 1:1 mixture of TFA and DCM and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the deprotected piperidine as its trifluoroacetate salt.

-

Final Functionalization: The deprotected piperidine is then reacted with a suitable electrophile (e.g., an alkyl halide or an acyl chloride) under basic conditions to install the final substituent on the piperidine nitrogen, yielding the target antiviral agent.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its chiral nature, coupled with the orthogonal reactivity of its two nitrogen atoms, provides a powerful platform for the creation of complex, stereochemically defined molecules. The synthetic routes to this building block are accessible, and its reactivity is predictable and robust. As the demand for novel, three-dimensionally complex drug candidates continues to grow, the strategic application of such well-designed building blocks will be paramount to the success of medicinal chemistry campaigns.

References

-

Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. (n.d.). Wiley Online Library. Retrieved January 16, 2026, from [Link]

-

Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Representative 2-substituted piperidine-containing pharmaceuticals. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved January 16, 2026, from [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. Retrieved January 16, 2026, from [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). Chemistry – A European Journal. Retrieved January 16, 2026, from [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2012). National Institutes of Health. Retrieved January 16, 2026, from [Link]

- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009). Google Patents.

-

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. Retrieved January 16, 2026, from [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2022). The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ChemMedChem. Retrieved January 16, 2026, from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2020). CSIR-NIScPR. Retrieved January 16, 2026, from [Link]

-

Chemoselective N-ethylation of Boc amino acids without racemization. (1991). The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. (2012). Organic Process Research & Development. Retrieved January 16, 2026, from [Link]

-

Rewiring amino acids to piperidines. (2025). Nature Catalysis. Retrieved January 16, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Institutes of Health. Retrieved January 16, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

Conformational analysis of tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate

An In-Depth Technical Guide to the Conformational Analysis of tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant portion of marketed pharmaceuticals. Its conformational flexibility is not a bug, but a feature; controlling the three-dimensional arrangement of substituents on the piperidine ring is paramount to modulating pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the conformational landscape of this compound, a representative substituted N-Boc piperidine. We will dissect the intricate interplay of steric and electronic factors governing its structure and present a validated, multi-pronged approach combining advanced Nuclear Magnetic Resonance (NMR) spectroscopy and quantum mechanical computations to elucidate its preferred solution-state conformation. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of heterocyclic conformational analysis.

Introduction: The Significance of 3D Structure in Piperidine-Based Drug Candidates

Saturated heterocycles, particularly piperidines, are privileged structures in drug design due to their ability to present substituents in well-defined three-dimensional vectors, enabling precise interactions with biological targets.[1] The conformational state of a piperidine ring—typically a low-energy chair form—dictates the spatial relationship between its substituents. An axial substituent projects parallel to the ring's C3 axis, while an equatorial substituent points away from the ring's center. This seemingly subtle difference can profoundly impact a molecule's ability to fit into a protein's binding pocket, thereby governing its efficacy and selectivity.

The molecule of interest, this compound, possesses three key structural features that create a fascinating conformational puzzle:

-

The Piperidine Ring: A flexible six-membered ring that prefers a chair conformation.

-

The N-Boc Group: A bulky tert-butoxycarbonyl protecting group on the nitrogen, which significantly alters the ring's electronic and steric properties.

-

The 2-((ethylamino)methyl) Substituent: A flexible and relatively bulky side chain at the C2 position, adjacent to the nitrogen.

Understanding the preferred orientation of the C2 substituent is critical for predicting this molecule's behavior and for designing analogues with improved properties. This guide will detail the theoretical principles and practical methodologies required to solve this puzzle.

Theoretical Underpinnings of Piperidine Conformation

The conformational analysis of this molecule is governed by a balance of competing steric and electronic effects.

The N-Boc Group and A(1,3) Strain

In a simple N-alkyl piperidine, a C2 substituent generally prefers the equatorial position to avoid 1,3-diaxial steric clashes with axial hydrogens. However, the introduction of an N-acyl group, such as the N-Boc, fundamentally changes this preference. The amide bond of the Boc group introduces significant sp² character to the nitrogen atom, causing it to become more planar.[2] This planarity creates a pseudo-allylic system along the C6-N1-C2 atoms.

This leads to a phenomenon known as A(1,3) strain (allylic 1,3-strain), a severe steric clash between the bulky tert-butyl group of the carbamate and a substituent at the C2 equatorial position. To alleviate this strain, the piperidine ring preferentially adopts a conformation where the C2 substituent is forced into the axial position.[3][4] This effect can be so pronounced that it overrides the traditional preference for equatorial placement, with the axial conformer being favored by up to 3.2 kcal/mol in some N-acylpiperidines.[2][3]

Caption: A(1,3) strain in N-Boc-2-substituted piperidines favors the axial conformer.

The Role of the C2 Side Chain

The 2-((ethylamino)methyl) group is not a simple substituent. Its own internal rotational freedom and the potential for the secondary amine to act as a hydrogen bond donor or acceptor could influence the overall conformational equilibrium. While A(1,3) strain is expected to be the dominant factor, a comprehensive analysis must also consider side-chain conformations that might stabilize or destabilize the system.

Methodologies for Conformational Elucidation

A robust conformational analysis relies on the synergy between experimental observation and computational validation. Neither approach alone is sufficient to provide a complete and trustworthy picture.

Caption: Integrated workflow for robust conformational analysis.

Experimental Approach: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the solution-state structure of organic molecules. For our target, a suite of experiments is required.

-

1D ¹H and ¹³C NMR: Provides the basic chemical environment of each nucleus.

-

2D COSY and HSQC: Used to unambiguously assign all proton and carbon signals, which is a prerequisite for any further analysis.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for determining the 3D structure. The ROE is a through-space interaction, and the intensity of a ROESY cross-peak is inversely proportional to the sixth power of the distance between two protons (r⁻⁶).[5] This allows for the precise mapping of which protons are close to each other in space. For a molecule of this size (~242 g/mol ), a ROESY experiment is often more reliable than its NOESY counterpart, as it avoids the potential for zero or near-zero NOE enhancements that can occur for medium-sized molecules.[6][7]

-

Sample Preparation: Dissolve ~5-10 mg of the title compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD-d₄). Ensure the solution is free of particulate matter.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) equipped with a suitable probe.

-

Tune and match the probe for ¹H. Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

-

-

ROESY Parameterization:

-

Pulse Program: Select a standard ROESY pulse sequence with a spin-lock (e.g., roesyesgp).

-

Mixing Time (p15): This is a critical parameter. For small-to-medium molecules, a mixing time of 200-400 ms is a good starting point.[8] This duration allows for the build-up of ROE signals without significant contamination from TOCSY artifacts.

-

Acquisition Parameters: Set appropriate spectral widths in both dimensions, typically acquiring 2048 data points in F2 and 256-512 increments in F1. Set the number of scans (NS) to achieve adequate signal-to-noise (e.g., 8-16).

-

-

Data Processing:

-

Apply a squared sine-bell window function in both dimensions.

-

Perform a two-dimensional Fourier transform.

-

Carefully phase the spectrum in both dimensions.

-

Calibrate the chemical shift axes.

-

-

Analysis: Identify cross-peaks that indicate spatial proximity (< 5 Å) between protons. The key correlations to look for will be between the C2-proton and protons on the piperidine ring (e.g., H4, H6).

Computational Approach: Density Functional Theory (DFT)

Computational chemistry provides invaluable insights into the relative energies of different possible conformations.[9] By calculating the energies of optimized structures, we can predict the equilibrium distribution of conformers.

-

Structure Generation: Build the initial 3D structures for the plausible conformers, primarily the chair form with the C2 substituent in the axial position and the chair form with it in the equatorial position.

-

Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Methodology: Specify a suitable DFT functional and basis set. The M06-2X functional with a large basis set like def2-QZVPP is highly recommended for accurately capturing non-covalent interactions and conformational energies.[10][11]

-

Solvation: Include a polarizable continuum model (PCM) to simulate the solvent used in the NMR experiment (e.g., SCRF=(PCM,Solvent=Chloroform)).[10]

-

Job Type: Specify Opt Freq to perform a geometry optimization followed by a frequency calculation. The absence of imaginary frequencies in the output confirms that the structure is a true energy minimum.

-

-

Execution: Run the calculation on a high-performance computing cluster.

-

Analysis:

-

Extract the final Gibbs Free Energy (G) for each optimized conformer.

-

Calculate the relative energy (ΔG) of the higher energy conformer with respect to the global minimum.

-

Use the Boltzmann distribution equation (ΔG = -RTlnK) to calculate the theoretical population of each conformer at the experimental temperature (e.g., 298 K).

-

Integrated Analysis and Predicted Conformation

By combining the theoretical principles with our outlined methodologies, we can make a robust prediction of the dominant conformation of this compound.

Hypothesis: Due to dominant A(1,3) strain, the C2-((ethylamino)methyl) substituent will strongly prefer the axial orientation.

Expected Quantitative Data

The following table summarizes the expected outcomes from the computational analysis. The energy values are illustrative but based on typical differences observed for N-acyl piperidines.[2][3]

| Conformer | C2 Substituent Orientation | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (298 K) |

| 1 | Axial | 0.00 | >99% |

| 2 | Equatorial | ~2.5 - 3.5 | <1% |

| 3 | Twist-Boat | >4.0 | <0.1% |

Key ROESY Correlations for Structural Confirmation

The ROESY spectrum is the ultimate arbiter. The diagram below illustrates the key correlations that would differentiate the axial and equatorial conformers. For the favored axial conformer, the C2 proton (H2) will be in close proximity to the axial protons at C4 (H4ax) and C6 (H6ax). This 1,3-diaxial relationship generates strong, unambiguous ROE cross-peaks. Conversely, an equatorial H2 would show correlations to both the axial and equatorial protons at C6 (H6ax, H6eq).

Caption: Key diagnostic ROE correlations for axial (red) vs. equatorial (blue) C2 protons.

Conclusion

The conformational analysis of substituted piperidines is a critical task in modern drug discovery. For this compound, a comprehensive analysis points overwhelmingly towards a single dominant conformation in solution: a chair form with the 2-((ethylamino)methyl) substituent in the axial position. This preference is driven by the need to minimize the severe A(1,3) steric strain imposed by the N-Boc group.

References

-

UC San Diego SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. Retrieved from [Link]

-

Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved from [Link]

-

Li, P., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. Retrieved from [Link]

-

Organic Spectroscopy International. (2014, November 25). NOESY and ROESY. Retrieved from [Link]

-

Gál, E., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. Retrieved from [Link]

-

Thangamani, A., et al. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Retrieved from [Link]

-